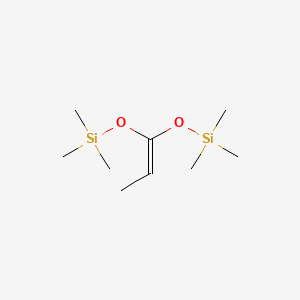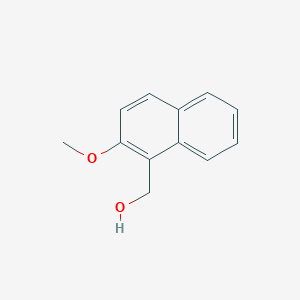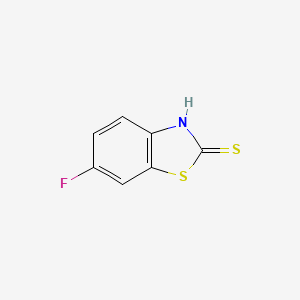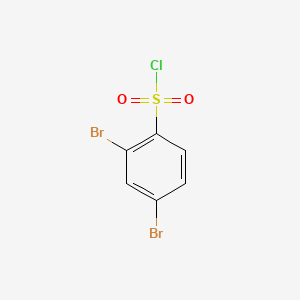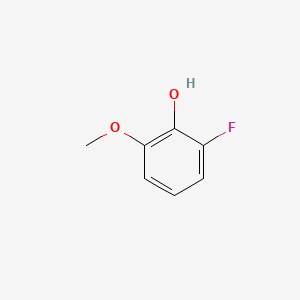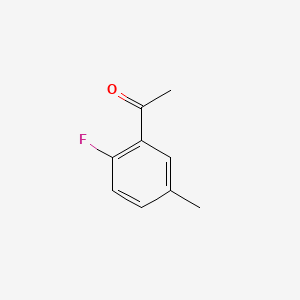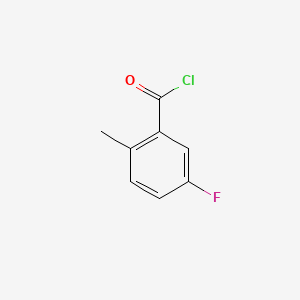![molecular formula C23H28O7 B1301924 1-[4-[2-Hydroxy-3-(2-methoxy-4-propanoylphenoxy)propoxy]-3-methoxyphenyl]propan-1-one CAS No. 5755-58-8](/img/structure/B1301924.png)
1-[4-[2-Hydroxy-3-(2-methoxy-4-propanoylphenoxy)propoxy]-3-methoxyphenyl]propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-[4-[2-Hydroxy-3-(2-methoxy-4-propanoylphenoxy)propoxy]-3-methoxyphenyl]propan-1-one" is a complex organic molecule that appears to be related to a family of compounds with potential biological activity. The structure suggests the presence of multiple functional groups, including hydroxy, methoxy, and propanoyl groups, which could contribute to its chemical reactivity and interaction with biological targets.
Synthesis Analysis
The synthesis of related compounds often involves multi-step organic reactions, starting from simple precursors and building up the complex structure through a series of chemical transformations. For instance, the synthesis of a similar compound, "1-[2-hydroxy-4-(3-sulfo-1-propyloxy)-phenyl]-3-(3-hydroxy-4-methoxyphenyl)-propan-1-one sodium salt," was achieved starting from sodium acetate-1-14C, proceeding through various intermediates, and involving reactions such as acetylation and sulfonation . This suggests that the synthesis of our compound of interest might also involve a sequence of carefully orchestrated reactions to introduce the various functional groups in a controlled manner.
Molecular Structure Analysis
The molecular structure of compounds in this class can be elucidated using spectroscopic methods and theoretical calculations. For example, density functional theory (DFT) has been used to examine the structural, spectral, and electronic properties of a related compound, "1-phenyl-3(4-methoxyphenyl)-2-propenone" . Such analyses provide insights into bond lengths, angles, and the distribution of electrons within the molecule, which are crucial for understanding the compound's reactivity and interactions.
Chemical Reactions Analysis
The chemical reactivity of compounds with similar structures has been studied in various contexts. For example, the polarographic behavior of pyridyl analogues of chalcone, which share some structural similarities with our compound, has been investigated, revealing insights into their reduction mechanisms . Additionally, the ethanolysis of a ketol related to lignin chemistry yielded products that are relevant to understanding the breakdown of lignin, a complex plant polymer . These studies indicate that our compound may also undergo interesting chemical transformations that could be relevant in biological or industrial processes.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their functional groups and molecular structure. For instance, the antimicrobial and antiradical activities of a series of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones were evaluated, showing that these properties can vary significantly depending on the specific structure and substituents present in the molecule . Similarly, the compound "3-(1-Aryl-1H-1,2,3-triazol-4-yl)-2-(4-fluorophenyl)-1-(2-hydroxy-4-methoxyphenyl)propan-1-ones" was synthesized and its antimicrobial activity assessed, demonstrating the potential for such molecules to act as bioactive agents .
科学的研究の応用
Anticancer Activity
A phenolic compound structurally related to 1-[4-[2-Hydroxy-3-(2-methoxy-4-propanoylphenoxy)propoxy]-3-methoxyphenyl]propan-1-one, identified as millettinol, demonstrated significant anticancer properties. In a study, it exhibited strong cytotoxicity against BCA-1 tumor cell lines, suggesting potential applications in cancer treatment (Rayanil, Bunchornmaspan, & Tuntiwachwuttikul, 2011).
Synthesis and Reaction Studies
Research on compounds with similar structures includes studies on their synthesis and reactions. For instance, the improved synthesis of related phenolic compounds was explored, contributing to the understanding of their chemical properties and potential applications in various fields (Pepper, Sundaram, & Dyson, 1971).
Applications in Gene Transfer
Specific phenolic compounds, including those structurally similar to the mentioned compound, were studied for their effects on Agrobacterium virulence gene induction and gene transfer. These studies contribute to the understanding of molecular mechanisms involved in gene transfer, which can be critical in genetic engineering and biotechnology (Joubert et al., 2002).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
1-[4-[2-hydroxy-3-(2-methoxy-4-propanoylphenoxy)propoxy]-3-methoxyphenyl]propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28O7/c1-5-18(25)15-7-9-20(22(11-15)27-3)29-13-17(24)14-30-21-10-8-16(19(26)6-2)12-23(21)28-4/h7-12,17,24H,5-6,13-14H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPRYCPWLOCWSSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)OCC(COC2=C(C=C(C=C2)C(=O)CC)OC)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70362208 |
Source


|
| Record name | 1,1'-{(2-hydroxypropane-1,3-diyl)bis[oxy(3-methoxybenzene-4,1-diyl)]}dipropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70362208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[2-Hydroxy-3-(2-methoxy-4-propanoylphenoxy)propoxy]-3-methoxyphenyl]propan-1-one | |
CAS RN |
5755-58-8 |
Source


|
| Record name | 1,1'-{(2-hydroxypropane-1,3-diyl)bis[oxy(3-methoxybenzene-4,1-diyl)]}dipropan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70362208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


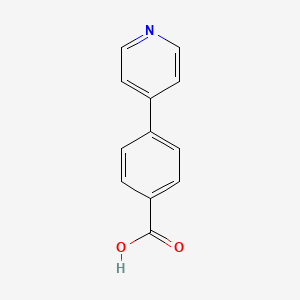
![2,3-Dihydro-1H-8-thia-5,7-diaza-cyclopenta[a]indene-4-thiol](/img/structure/B1301850.png)




